molecular formula C22H20N2O3S B2592770 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883967-46-2

3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2592770
CAS No.: 883967-46-2
M. Wt: 392.47
InChI Key: PSORWKQTBIWBIU-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound based on the thiochromeno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry research. Derivatives of this core structure have been documented to exhibit significant biological activities. For instance, closely related thiochromeno[3,4-d]pyrimidine derivatives have demonstrated promising antibacterial and anti-biofilm activities against strains such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action for these compounds is associated with inducing intracellular ROS (Reactive Oxygen Species) accumulation, leading to apoptotic cell death in bacteria . Furthermore, the broader class of thieno- and pyridopyrimidines, which are structurally similar, are widely investigated as potent and selective kinase inhibitors, showing application in oncology research . The specific substitution pattern on this compound—featuring a 4-methoxybenzyl group at the 3-position and a propyl chain at the 2-position—suggests potential for optimized interaction with biological targets, influencing properties like solubility and membrane permeability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-propylthiochromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-3-6-18-23-21-19(20(25)16-7-4-5-8-17(16)28-21)22(26)24(18)13-14-9-11-15(27-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSORWKQTBIWBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiochromene Ring: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with sulfur to form the thiochromene ring.

    Introduction of the Pyrimidine Moiety: The thiochromene intermediate is then reacted with a suitable pyrimidine precursor, such as a 2-aminopyrimidine, under acidic or basic conditions to form the fused thiochromeno[2,3-d]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its pharmacological properties. Studies have shown its potential as an anti-inflammatory agent, possibly due to its ability to inhibit key enzymes involved in the inflammatory response. Additionally, its anticancer properties are being explored, particularly its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds. Its antimicrobial properties also make it a candidate for use in the formulation of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with various molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins. Its anticancer activity could be linked to the induction of apoptosis through the activation of caspases and the inhibition of survival pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-d]pyrimidine-dione Derivatives

Substituent Variations
  • 2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione (CAS 879767-92-7): Structural Difference: Ethyl group at position 2 instead of propyl. Impact: Shorter alkyl chains (ethyl vs.
  • 8-Methoxy-3-(3-methoxypropyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione (CAS 899414-09-6): Structural Difference: Additional methoxy groups at positions 3 and 6. Impact: Methoxy groups enhance solubility and may influence hydrogen bonding with biological targets .

Thieno[2,3-d]pyrimidine Derivatives

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones
  • Key Example: Compound 4g (2-(2,4-dihydroxybenzene-substituted derivative). Structural Difference: Tetrahydrobenzo-thieno-pyrimidine core instead of thiochromeno-pyrimidine. Bioactivity: Demonstrates potent anti-tyrosinase activity (IC₅₀ ≈ 41.5 μM for related compounds), attributed to hydroxyl groups enabling metal-ligand interactions in the enzyme’s active site .
Thieno[2,3-d]thiazolo[2,3-a]pyrimidine-3,5-diones
  • Synthesis: Prepared via cyclization of mercapto-thieno-pyrimidinones with aldehydes in acetic anhydride .
  • Bioactivity: Exhibits anticancer activity against HepG2 and MCF-7 cell lines, suggesting thieno-pyrimidine scaffolds are viable for oncology drug development .

Diketopiperazine Derivatives

Structural and Functional Contrast
  • Example : (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione.
    • Structural Difference : A diketopiperazine core instead of fused pyrimidine.
    • Bioactivity : Displays antiviral activity against H1N1 influenza (IC₅₀ = 28.9 μM), highlighting the role of benzylidene groups in viral inhibition .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀ or Notable Activity) Reference
Chromeno-pyrimidine-dione Thiochromeno[2,3-d]pyrimidine 4-Methoxybenzyl, propyl Under investigation (anticancer)
Tetrahydrobenzo-thieno-pyrimidine Thieno[2,3-d]pyrimidine 2,4-Dihydroxybenzene Anti-tyrosinase (IC₅₀ ≈ 41.5 μM)
Diketopiperazine Piperazine-2,5-dione Benzylidene, isobutyl Antiviral (IC₅₀ = 28.9 μM)

Biological Activity

3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiochromeno-pyrimidine framework, which is known for its diverse biological activities. The presence of the methoxybenzyl group is thought to enhance its lipophilicity and biological activity.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

  • Anticancer Activity : Many thiochromeno derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase .
  • Monoamine Transporter Inhibition : Some related compounds have been identified as potent inhibitors of monoamine transporters, which are critical in the treatment of neurological disorders .

Anticancer Activity

A notable study examined the anticancer properties of thiochromeno derivatives. The results demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines, including prostate and melanoma cells. The study reported IC50 values in the nanomolar range for some derivatives, indicating strong cytotoxicity .

Compound Cell Line IC50 (nM) Mechanism
Thiochromeno APC-3 (Prostate)25Tubulin inhibition
Thiochromeno BA375 (Melanoma)30Apoptosis induction

Neurotoxicity Assessment

In vivo studies assessing neurotoxicity indicated that certain thiochromeno derivatives did not produce significant neurotoxic effects even at higher dosages (up to 15 mg/kg), suggesting a favorable safety profile for further development .

Case Studies

  • In Vivo Efficacy in Tumor Models : A study involving xenograft models showed that treatment with thiochromeno derivatives resulted in significant tumor reduction compared to control groups. The treatment led to a percentage tumor control (T/C) ranging from 4% to 30%, demonstrating efficacy against established tumors .
  • Resistance Mechanism Overcoming : Another important finding was the ability of these compounds to overcome multidrug resistance (MDR) mechanisms commonly seen in cancer therapies. This is particularly relevant as many current treatments fail due to efflux mechanisms mediated by proteins like P-glycoprotein .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione?

The compound can be synthesized via cyclocondensation reactions using thiophene or pyrimidine precursors. For example, a thieno[2,3-d]pyrimidine scaffold can be formed by reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with lactams or urea derivatives in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures (368–371 K) . Methoxybenzyl and propyl substituents are introduced via nucleophilic substitution or alkylation steps, with careful control of stoichiometry (e.g., 1:1.5:3.6 molar ratios for key intermediates) .

How is the structural integrity of this compound validated post-synthesis?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For related pyrimidine derivatives, XRD analysis has confirmed bond lengths (mean C–C = 0.002 Å) and angles, with R-factors as low as 0.046 . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., methoxybenzyl protons resonate at δ 3.8–4.2 ppm).
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., C₂₂H₂₁N₂O₃S requires exact mass 393.12 g/mol).

Advanced Research Questions

How can molecular docking guide the design of derivatives with enhanced tyrosinase inhibition?

Molecular docking studies on analogous thieno[2,3-d]pyrimidines reveal that substituents like 2,4-dihydroxybenzene improve binding to tyrosinase’s active site via hydrogen bonding with His263 and Cu²⁺ ions . For this compound:

  • Step 1 : Perform docking (e.g., AutoDock Vina) using the crystal structure of Agaricus bisporus tyrosinase (PDB: 2Y9X).
  • Step 2 : Optimize the methoxybenzyl group’s orientation to enhance hydrophobic interactions with Val283 .
  • Step 3 : Validate predictions via enzyme inhibition assays (IC₅₀ comparisons).

What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies in activity data (e.g., variable IC₅₀ values for kinase inhibition) often arise from differences in substituent electronic effects or assay conditions. To address this:

  • Systematic SAR studies : Synthesize derivatives with controlled variations (e.g., replacing methoxy with ethoxy or halogens) .
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., kojic acid for tyrosinase inhibition) .
  • Data normalization : Express activities relative to internal standards to account for batch-to-batch variability .

How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation accelerates reaction kinetics and reduces side products. For analogous chromeno-pyrimidines:

  • Conditions : 150–200 W power, 80–120°C, 15–30 min in solvent (e.g., 1,4-dioxane) .
  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 for hydrazine hydrate additions) and monitor via TLC .
  • Advantages : Reported yield increases from 55% (conventional) to 82% (microwave) for related scaffolds .

What in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?

  • Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Monitor plasma concentrations via LC-MS/MS .
  • Toxicity : Acute toxicity in zebrafish embryos (LC₅₀ determination) or 28-day repeated-dose studies in mice (hematological and histological endpoints) .
  • Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .

Data Contradiction Analysis

Why do some studies report conflicting solubility data for thiochromeno-pyrimidine derivatives?

Solubility discrepancies stem from:

  • Polymorphism : Crystalline vs. amorphous forms (e.g., amorphous phase solubility ≈ 2× higher in DMSO) .
  • pH dependence : Protonation of pyrimidine N-atoms increases solubility in acidic buffers (pH < 4) .
  • Experimental methods : Equilibrium solubility (shake-flask) vs. kinetic solubility (nephelometry) .

Methodological Recommendations

How to design a stability study under physiological conditions?

  • Buffer selection : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids.
  • Temperature : 37°C with agitation (100 rpm).
  • Analysis : Monitor degradation via HPLC-UV at 254 nm. For photostability, expose to 1.2 million lux·hr .

What computational tools predict metabolic pathways for this compound?

  • Software : Use StarDrop’s P450 Metabolism Module or ADMET Predictor™.
  • Key reactions : Demethylation (methoxybenzyl → hydroxybenzyl) and sulfur oxidation (thiochromeno → sulfoxide) .
  • Validation : Compare with in vitro human liver microsome data .

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